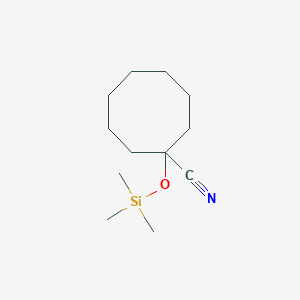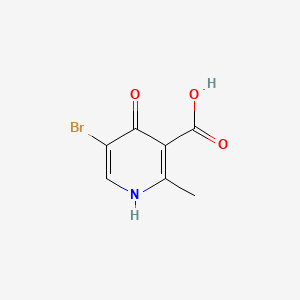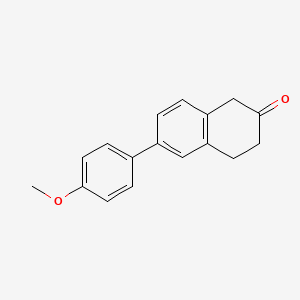
6-(4-methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one is a complex organic compound characterized by its unique molecular structure This compound is part of the naphthalene derivatives family and contains a methoxyphenyl group attached to its core structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one typically involves multiple steps, starting with the construction of the naphthalene core. One common approach is the Friedel-Crafts acylation, where 4-methoxybenzene is reacted with naphthalene in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions: 6-(4-Methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound, leading to the formation of corresponding quinones.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, resulting in the formation of dihydro derivatives.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can introduce halogen atoms at specific positions on the aromatic ring.
Major Products Formed:
科学的研究の応用
Chemistry: In the field of chemistry, 6-(4-methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In medicine, this compound is being investigated for its therapeutic properties. It has been studied for its anti-inflammatory, antioxidant, and anticancer activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and stability make it suitable for various applications in material science and manufacturing.
作用機序
The mechanism by which 6-(4-methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
6-(3-Methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one
6-(2-Methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one
6-(4-Methoxyphenyl)-2,3-dihydronaphthalen-1(2H)-one
Uniqueness: 6-(4-Methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one stands out due to its specific substitution pattern and the position of the methoxy group on the phenyl ring. This structural difference can lead to variations in reactivity and biological activity compared to its analogs.
特性
分子式 |
C17H16O2 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
6-(4-methoxyphenyl)-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C17H16O2/c1-19-17-8-5-12(6-9-17)13-2-3-15-11-16(18)7-4-14(15)10-13/h2-3,5-6,8-10H,4,7,11H2,1H3 |
InChIキー |
GDPAKIRDIKXKSQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC3=C(CC(=O)CC3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine](/img/structure/B15365807.png)



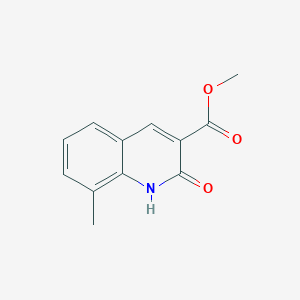
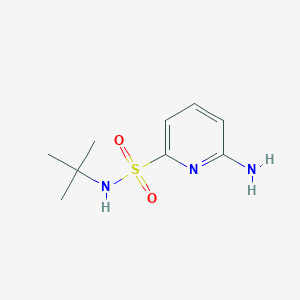
![2-Methoxy-7,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B15365850.png)
